molecular formula C7H7N3O B1285441 4-Amino-1H-indazol-3-ol CAS No. 89792-08-5

4-Amino-1H-indazol-3-ol

Cat. No. B1285441
CAS RN: 89792-08-5
M. Wt: 149.15 g/mol
InChI Key: WXOHKLHBFVRPFS-UHFFFAOYSA-N
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Description

4-Amino-1H-indazol-3-ol is a compound with the molecular formula C7H7N3O . It is a member of indazoles, which are important heterocycles in drug molecules . Indazole derivatives bear a variety of functional groups and display versatile biological activities .


Synthesis Analysis

Indazole derivatives can be synthesized by various methods. One approach involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

Indazole derivatives have been used in the synthesis of a variety of compounds. For example, a series of RTK inhibitors were generated by incorporating an N,N’-diaryl urea moiety at the C4-position of 3-aminodazole .

Scientific Research Applications

Anti-Inflammatory Activity

Indazole derivatives, including 4-Amino-1H-indazol-3-ol, have been found to possess anti-inflammatory properties . These compounds can be used in the development of drugs for the treatment of various inflammatory diseases.

Antitumor Activity

Indazole derivatives have shown significant antitumor activity. For instance, a study found that a compound with a 1H-indazole-3-amine structure exhibited promising inhibitory effects against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) .

Antiarrhythmic Activity

Indazole derivatives have been found to exhibit antiarrhythmic activities . This makes them potential candidates for the development of drugs for the treatment of various heart rhythm disorders.

Antifungal and Antibacterial Activities

4-Amino-1H-indazol-3-ol hydrochloride derivatives have shown applications in antibacterial and antifungal activities. These compounds can be used in the development of new antimicrobial agents.

Antitubercular Activity

4-Amino-1H-indazol-3-ol hydrochloride derivatives have also shown potential in antitubercular activities. This suggests their potential use in the development of drugs for the treatment of tuberculosis.

Inhibition of Phosphoinositide 3-Kinase Delta (PI3Kδ)

A novel series of 4,6-disubstituted-1H-indazole derivatives have been synthesized as selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors for the treatment of respiratory diseases .

Anti-HIV Activity

Indazole derivatives have been found to possess anti-HIV activities . This suggests their potential use in the development of antiretroviral drugs for the treatment of HIV/AIDS.

Antidiabetic Activity

Indazole derivatives have been found to exhibit antidiabetic activities . This makes them potential candidates for the development of drugs for the treatment of diabetes.

Mechanism of Action

Indazole derivatives have shown inhibitory activities against various human cancer cell lines . For instance, compound 6o exhibited a promising inhibitory effect against the K562 cell line, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Safety and Hazards

The safety data sheet for 4-Amino-1H-indazol-3-ol indicates that it may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Future Directions

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research could focus on developing synthetic approaches to construct these heterocycles with better biological activities . Additionally, compound 6o could be a promising scaffold to develop an effective and low-toxic anticancer agent .

properties

IUPAC Name

4-amino-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOHKLHBFVRPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579744
Record name 4-Amino-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89792-08-5
Record name 4-Amino-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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